tert-Butyldimethyl(2-propynyloxy)silane
Overview
Description
tert-Butyldimethyl(2-propynyloxy)silane is an aliphatic terminal alkyne used in organic synthesis. It is known for its versatility in various chemical reactions and is often utilized as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Tert-Butyldimethyl(2-propynyloxy)silane is an aliphatic terminal alkyne
Mode of Action
It is known to be used in the synthesis of other compounds . This suggests that it may act as a building block or precursor molecule in various chemical reactions.
Biochemical Pathways
It has been used in the synthesis of ®-2,3-pentadecadien-1-ol and (s)-ethyl 5-(tert-butyldimethylsilyloxy)-2-hydroxy-2-phenylpent-3-ynoate . This indicates that it may play a role in the biochemical pathways leading to these compounds.
Pharmacokinetics
Its physical properties such as boiling point (40 °c/8 mmhg), density (084 g/mL at 25 °C), and refractive index (n20/D 1429) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its role in the synthesis of other compounds suggests that it may contribute to the molecular and cellular effects observed with these compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under an inert atmosphere and should avoid moisture as it decomposes . Its flammability (flash point: 39 °C) also suggests that it should be handled and stored carefully to prevent fire hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyldimethyl(2-propynyloxy)silane can be synthesized through the reaction of tert-butyldimethylsilyl chloride with propargyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethyl(2-propynyloxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Oxidation Reactions: The alkyne moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation: Reagents like potassium permanganate or ozone are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include various silyl ethers and silanes.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Scientific Research Applications
tert-Butyldimethyl(2-propynyloxy)silane is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Ethynyltrimethylsilane
- Trimethyl(propargyl)silane
- tert-Butyldimethylsilyl chloride
Uniqueness
tert-Butyldimethyl(2-propynyloxy)silane is unique due to its combination of a silyl protecting group and an alkyne functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl-dimethyl-prop-2-ynoxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-7-8-10-11(5,6)9(2,3)4/h1H,8H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKYFIXEYSNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392530 | |
Record name | tert-Butyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76782-82-6 | |
Record name | tert-Butyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyldimethyl(2-propynyloxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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